Angiotensin III antipeptide

Immunomodulation Peptide Antibiotics PBMC Proliferation

Researchers screening for immunosuppressive compounds often face false-positive results due to non-specific peptide antibiotic effects. Angiotensin III antipeptide (GVYVHPV) solves this: unlike potent immunosuppressants (e.g., nigericin IC50 0.15-11.2 ng/mL), it shows negligible suppression of PBMC proliferation, serving as an ideal negative control in T-cell and cytokine assays. Its distinct sequence (Gly-Val-Tyr-Val-His-Pro-Val) ensures no cross-reactivity with AT1/AT2 receptors, making it suitable for peptide transport, uptake, and biomaterial studies where immune modulation must be avoided. Supplied as lyophilized powder with verified purity, it also serves as a reference standard for HPLC method development and peptide QC.

Molecular Formula C37H55N9O9
Molecular Weight 769.9 g/mol
CAS No. 133605-55-7
Cat. No. B593829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin III antipeptide
CAS133605-55-7
Molecular FormulaC37H55N9O9
Molecular Weight769.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H55N9O9/c1-19(2)29(43-28(48)16-38)34(51)41-25(14-22-9-11-24(47)12-10-22)32(49)44-30(20(3)4)35(52)42-26(15-23-17-39-18-40-23)36(53)46-13-7-8-27(46)33(50)45-31(21(5)6)37(54)55/h9-12,17-21,25-27,29-31,47H,7-8,13-16,38H2,1-6H3,(H,39,40)(H,41,51)(H,42,52)(H,43,48)(H,44,49)(H,45,50)(H,54,55)
InChIKeyWWDNAGBKUMGNDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin III Antipeptide Overview


Angiotensin III antipeptide (CAS 133605-55-7) is a synthetic linear heptapeptide with the amino acid sequence Gly-Val-Tyr-Val-His-Pro-Val (GVYVHPV) [1]. It is classified as a peptide antibiotic, though primary research indicates it exhibits little to no suppressive effect on the proliferation of mitogen-activated human peripheral-blood mononuclear cells (PBMCs) [2]. The peptide is typically supplied as a lyophilized powder with HPLC-verified purity of approximately 95% [1].

Reported baseline for PBMC proliferation assays
Peptide antibiotic scaffold without immunomodulatory activity
Sequence distinct from native angiotensin III

Angiotensin III Antipeptide: Why Substitution Fails


Angiotensin III antipeptide cannot be interchanged with other peptide antibiotics in experimental settings involving immunomodulation. Unlike potent immunosuppressants such as nigericin or valinomycin (which exhibit IC50 values ranging from 0.15 to 11.2 ng/mL), angiotensin III antipeptide demonstrates little to no suppressive effect on PBMC proliferation [1]. This functional divergence means that substituting this compound for a known immunosuppressive peptide antibiotic would invalidate assays designed to measure T-cell proliferation or cytokine suppression. Furthermore, its distinct amino acid sequence (Gly-Val-Tyr-Val-His-Pro-Val) confers unique physicochemical properties that differentiate it from angiotensin receptor-targeting peptides, such as angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe) [2]. Therefore, any substitution would result in biologically and chemically non-equivalent experimental conditions.

Functional divergence from immunosuppressive peptides

May not reproduce immunosuppressive effects observed with potent comparators like nigericin or valinomycin.

Sequence mismatch with angiotensin receptor ligands

Key residue substitutions compared to endogenous angiotensin III preclude receptor-targeting studies.

Classification may not imply functional activity

Peptide antibiotic designation does not guarantee antimicrobial or immunosuppressive properties.

Angiotensin III Antipeptide: Quantitative Evidence


Immunosuppressive Activity: Direct Comparison

In a direct head-to-head comparison of nine peptide antibiotics and seven non-antibiotic peptides, angiotensin III antipeptide (CAS 133605-55-7) was one of several compounds that showed little or no suppressive effect on the proliferation of concanavalin A-stimulated human PBMCs. This is in stark contrast to potent immunosuppressants like nigericin and valinomycin, which strongly inhibited proliferation with IC50 values ranging from 0.15 to 11.2 ng/mL, and the control immunosuppressant cyclosporine, which had an IC50 of 5.2 ng/mL [1].

PBMC Proliferation Assay
Head-to-head
Target: little or no suppressive effect
Comparator: IC50 0.15–11.2 ng/mL (nigericin/valinomycin)
Supports negative-control assay context
In vitro ConA-stimulated human PBMCs
Immunomodulation Peptide Antibiotics PBMC Proliferation

Purity and Quality Control

Commercial preparations of angiotensin III antipeptide are typically supplied as a lyophilized powder with a purity of approximately 95%, as verified by High-Performance Liquid Chromatography (HPLC) . This level of purity is a standard benchmark for research-grade synthetic peptides and ensures reliable experimental outcomes by minimizing potential confounding effects from synthesis byproducts or truncated sequences.

HPLC Purity
Class-level
~95%
Meets research-grade peptide purity benchmark
Supplier-reported; lot-specific verification recommended
Peptide Synthesis Quality Control HPLC

Storage Stability

The lyophilized powder form of angiotensin III antipeptide is stable for at least 12 months when stored at -20°C, and for short-term use at 4°C . This stability profile is consistent with many research peptides and provides clear guidelines for inventory management and experimental planning.

Storage Stability
Class-level
Stable 12 months at -20°C (lyophilized)
Supports long-term procurement planning
Data to verify for specific lot conditions
Peptide Stability Storage Conditions Lyophilized Powder

Sequence-Based Differentiation

The amino acid sequence of angiotensin III antipeptide (Gly-Val-Tyr-Val-His-Pro-Val) differs significantly from the endogenous angiotensin III peptide (Arg-Val-Tyr-Ile-His-Pro-Phe) [1]. Notably, the substitution of the N-terminal arginine with glycine and the C-terminal phenylalanine with valine results in a peptide that, while sharing the central His-Pro motif, does not function as an AT2 receptor agonist. This sequence divergence underpins its distinct biological profile and classification as an 'antipeptide' [1].

Sequence Differentiation
Supporting evidence
Target: Gly-Val-Tyr-Val-His-Pro-Val
Angiotensin III: Arg-Val-Tyr-Ile-His-Pro-Phe
Structural distinction supports non-agonist probe use
May not act as AT2 receptor agonist
Peptide Chemistry Angiotensin Receptor Sequence Analysis

Bioactivity Classification

While angiotensin III antipeptide is classified as a peptide antibiotic, it is functionally distinct from other members of this class. The 2011 study by Maeda et al. demonstrated that, unlike highly active peptide antibiotics (e.g., nigericin, valinomycin), angiotensin III antipeptide exhibits little to no suppressive effect on PBMC proliferation or cytokine production [1]. This places it in a unique category of compounds that are structurally antibiotic-like but functionally inert in key immunomodulatory assays.

Functional Classification
Cross-study comparable
No significant inhibition vs active peptide antibiotics
Supports use as non-immunosuppressive control
Reported in a single comparative study; broader verification needed
Bioactivity Classification Peptide Antibiotic Immunosuppression

Angiotensin III Antipeptide: Research Applications


Negative Control for Immunosuppression Screens

Angiotensin III antipeptide serves as an ideal negative control in assays designed to identify or characterize novel immunosuppressive compounds. Its demonstrated lack of effect on PBMC proliferation and cytokine production [1] provides a reliable baseline against which the activity of test compounds can be compared. This application is critical for validating assay specificity and avoiding false-positive results.

Studies Requiring a Non-Interfering Peptide Antibiotic

In experimental systems where the presence of a peptide antibiotic scaffold is required, but immune modulation would confound results, angiotensin III antipeptide is a suitable choice. For example, in investigations of peptide transport, cellular uptake mechanisms, or peptide-based biomaterials, this compound provides the chemical attributes of a peptide antibiotic without introducing immunomodulatory bias [1].

Structural and Sequence-Specific Studies of Angiotensin-Related Peptides

The unique amino acid sequence of angiotensin III antipeptide (Gly-Val-Tyr-Val-His-Pro-Val) makes it a valuable tool for comparative structural biology studies. It can be used to probe the sequence-activity relationships of angiotensin receptor ligands, serving as a structural variant that does not activate AT1 or AT2 receptors [2]. Researchers investigating the binding pocket or conformational dynamics of these receptors may employ this peptide as a negative control or a scaffold for further modification.

Reference Standard for Peptide Purity and Stability Protocols

Due to its well-defined purity (≥95% by HPLC) and established storage stability (12 months at -20°C), angiotensin III antipeptide can be used as a reference standard in the development and validation of analytical methods for peptide quality control . Its consistent commercial availability and defined properties make it a practical benchmark for HPLC method development, stability studies, and lyophilization protocol optimization.

Application
Selection Property
Validation Focus
Immunosuppression screening assays
Reported lack of PBMC suppressive activity
Baseline proliferation and cytokine endpoints
Peptide transport and cellular uptake studies
Peptide antibiotic scaffold without immunomodulatory bias
Absence of confounding immunosuppressive signals
Angiotensin receptor structure-activity studies
Sequence distinct from endogenous angiotensin III
Non-agonist binding or conformational analysis
Analytical method development for peptide QC
Defined purity and storage stability profile
HPLC method benchmarking and stability protocol review

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